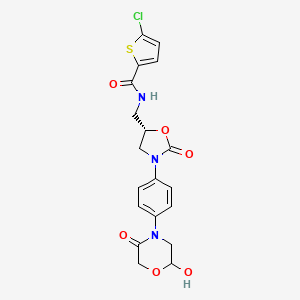
2-Hydroxy-5-oxo-Rivaroxaban
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-5-oxo-Rivaroxaban is a metabolite of Rivaroxaban, an anticoagulant drug used to prevent and treat thromboembolic disorders. The compound has the molecular formula C19H18ClN3O6S and a molecular weight of 451.88 g/mol . It is structurally characterized by the presence of a hydroxy group and a ketone group, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-5-oxo-Rivaroxaban involves multiple steps, starting from commercially available precursors. One of the key steps includes the formation of the oxazolidinone ring, which is achieved through the reaction of 4-(4-aminophenyl)-3-morpholinone with 5-chlorothiophene-2-carbonyl chloride in the presence of a base such as triethylamine . The reaction is typically carried out in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of high-performance liquid chromatography (HPLC) for purification and the implementation of crystallization techniques to obtain the desired polymorphic form . The process is designed to minimize impurities and maximize yield.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Hydroxy-5-oxo-Rivaroxaban undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of 2,5-dioxo-Rivaroxaban.
Reduction: Formation of 2-hydroxy-5-hydroxy-Rivaroxaban.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Hydroxy-5-oxo-Rivaroxaban has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of Rivaroxaban and its metabolites.
Biology: Studied for its role in the metabolic pathways of Rivaroxaban.
Medicine: Investigated for its potential effects on blood coagulation and its interactions with other anticoagulant drugs.
Industry: Utilized in the development of new anticoagulant therapies and in the quality control of pharmaceutical products
Mécanisme D'action
2-Hydroxy-5-oxo-Rivaroxaban exerts its effects by inhibiting Factor Xa, an enzyme crucial for the conversion of prothrombin to thrombin in the coagulation cascade. By inhibiting Factor Xa, the compound prevents the formation of fibrin clots, thereby reducing the risk of thromboembolic events . The inhibition is competitive and reversible, and it affects both free and clot-bound Factor Xa .
Comparaison Avec Des Composés Similaires
Rivaroxaban: The parent compound, also a Factor Xa inhibitor.
Apixaban: Another direct Factor Xa inhibitor with similar anticoagulant properties.
Dabigatran: A direct thrombin inhibitor used for similar therapeutic purposes
Uniqueness: 2-Hydroxy-5-oxo-Rivaroxaban is unique due to its specific structural modifications, which influence its metabolic stability and pharmacokinetic properties. Unlike its parent compound Rivaroxaban, it has a hydroxy group that can undergo further metabolic transformations, making it a valuable compound for studying the metabolic pathways of anticoagulants .
Propriétés
IUPAC Name |
5-chloro-N-[[(5S)-3-[4-(2-hydroxy-5-oxomorpholin-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O6S/c20-15-6-5-14(30-15)18(26)21-7-13-8-23(19(27)29-13)12-3-1-11(2-4-12)22-9-17(25)28-10-16(22)24/h1-6,13,17,25H,7-10H2,(H,21,26)/t13-,17?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBDKZHPDNBKQFQ-CWQZNGJJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1C2=CC=C(C=C2)N3CC(OCC3=O)O)CNC(=O)C4=CC=C(S4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](OC(=O)N1C2=CC=C(C=C2)N3CC(OCC3=O)O)CNC(=O)C4=CC=C(S4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160169-96-9 |
Source


|
| Record name | 2-Hydroxy-5-oxo-rivaroxaban | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1160169969 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-HYDROXY-5-OXO-RIVAROXABAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2W4FNE7TBT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
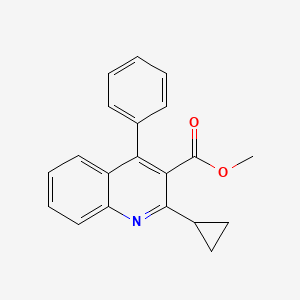
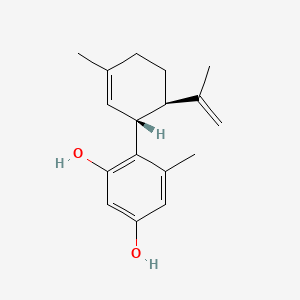

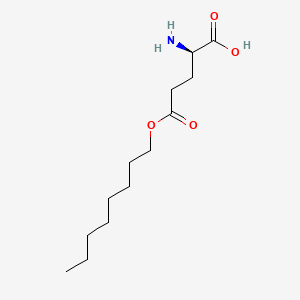
![(4-Fluoro-1-naphthalenyl)[1-(5-fluoropentyl)-1H-indol-3-yl]methanone](/img/structure/B565820.png)
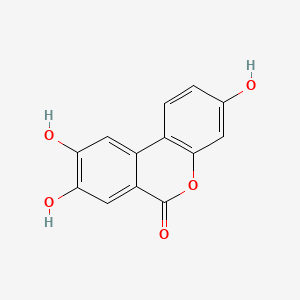
![4'-[(o-Aminophenyl)sulfonyl]-acetanilide](/img/structure/B565828.png)
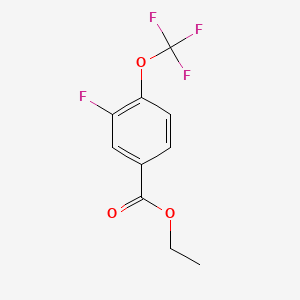
![4,9-Bis(5-bromo-2-thienyl)-2,7-bis(2-octyldodecyl)-benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B565835.png)

